Cas no 476669-64-4 ((2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(3-Chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a chlorophenyl and ethylphenyl group, linked via a conjugated nitrile-functionalized propene bridge. This configuration imparts notable electronic and steric properties, making it a potential intermediate in pharmaceutical or agrochemical synthesis. The presence of both electron-withdrawing (chloro, nitrile) and electron-donating (ethyl) groups enhances its reactivity in cross-coupling or cyclization reactions. The (Z)-alkene geometry and thiazole moiety may contribute to selective binding in biologically active applications. Its crystalline stability and defined stereochemistry facilitate precise modifications in targeted molecular design. Suitable for research in medicinal chemistry or material science.
(2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476669-64-4 structure
Product Name:(2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476669-64-4
MF:C20H15ClN2S
MW:350.864502191544
CID:6088462
PubChem ID:18558329
Update Time:2025-10-23

(2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[(3-chlorophenyl)methylene]-4-(4-ethylphenyl)-
    • (2Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS024598983
    • (Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 476669-64-4
    • F0760-0237
    • Inchi: 1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10-
    • InChI Key: NCANETZBNUFXRN-YVLHZVERSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(CC)C=C2)=CS1)=C/C1=CC=CC(Cl)=C1

Computed Properties

  • Exact Mass: 350.0644474g/mol
  • Monoisotopic Mass: 350.0644474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.259±0.06 g/cm3(Predicted)
  • Boiling Point: 532.9±60.0 °C(Predicted)
  • pka: -0.10±0.10(Predicted)

(2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

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Additional information on (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Comprehensive Overview of (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-64-4)

The compound (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile, identified by its CAS No. 476669-64-4, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This thiazole-derivative is characterized by its unique Z-configuration and the presence of a cyano group, which contribute to its distinct chemical and biological properties. Researchers are increasingly exploring its potential applications, particularly in the development of novel pharmaceutical intermediates and functional materials.

One of the key structural features of (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile is its conjugated system, which includes a thiazole ring and a propenenitrile moiety. This conjugation is responsible for its electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. The compound's chlorophenyl and ethylphenyl substituents further enhance its versatility, allowing for fine-tuning of its physicochemical characteristics.

In recent years, the demand for high-performance organic compounds like CAS No. 476669-64-4 has surged, driven by advancements in drug discovery and material engineering. A common query among researchers is how this compound compares to other thiazole derivatives in terms of stability and reactivity. Studies have shown that its Z-configuration imparts greater stereochemical stability, which is crucial for applications requiring precise molecular alignment.

Another area of interest is the compound's potential role in green chemistry. With growing emphasis on sustainable synthesis, scientists are investigating whether (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile can be synthesized using eco-friendly catalysts or solvent-free methods. This aligns with the broader trend of reducing environmental impact in chemical manufacturing.

The pharmacological potential of CAS No. 476669-64-4 is also a hot topic. Preliminary studies suggest that its thiazole core may interact with biological targets, such as enzymes or receptors, though further validation is needed. This has sparked discussions about its applicability in drug design, particularly for conditions where small-molecule inhibitors are sought.

From a commercial perspective, the compound's supply chain and purity standards are critical considerations. Manufacturers often highlight its high-purity grades for research use, addressing concerns about batch-to-batch consistency. Additionally, its storage conditions and shelf life are frequently discussed in technical datasheets.

In summary, (2Z)-3-(3-chlorophenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-64-4) represents a multifaceted compound with promising applications across chemistry, materials science, and biomedical research. Its unique structure and properties continue to inspire innovative studies, making it a subject of enduring scientific interest.

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